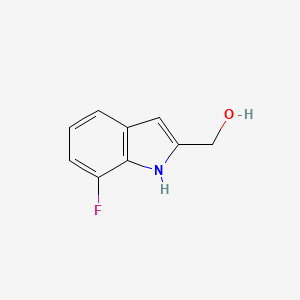

(7-Fluoro-1H-indol-2-yl)methanol

Description

Contextualizing Fluorinated Indole (B1671886) Scaffolds within Heterocyclic Synthesis Methodologies

Heterocyclic compounds are foundational scaffolds in drug discovery, with an estimated 85% of bioactive compounds containing such a ring system. tandfonline.comnih.gov Among these, the indole nucleus is a "privileged scaffold" due to its amenability to chemical modification and its presence in numerous natural and synthetic bioactive molecules. nih.gov The synthesis of the core indole ring has been a long-standing subject of chemical research, with classic methods like the Fischer, Reissert, and Madelung syntheses being foundational.

More recent advancements have focused on site-selective C–H functionalization, which offers more efficient and atom-economical routes to substituted indoles. acs.org For instance, directing groups can be used to achieve C–H borylation or hydroxylation at challenging positions like C7 without the need for precious metal catalysts. acs.org The synthesis of fluorinated indoles, in particular, has become a significant area of focus. The introduction of fluorine can be achieved by starting with pre-fluorinated building blocks, such as 2-fluoroaniline (B146934) derivatives, or by employing late-stage fluorination reactions. rsc.orggoogle.com The development of these methods is crucial as the demand for novel fluoro-pharmaceuticals grows, driven by the unique properties imparted by the fluorine atom. nih.gov

Significance of 2-Hydroxymethylindole Derivatives as Synthetic Precursors

The 2-hydroxymethyl group (-CH₂OH) on the indole scaffold, as seen in (7-Fluoro-1H-indol-2-yl)methanol, is a key functional handle that serves as a versatile precursor in multi-step organic synthesis. The non-fluorinated analog, 1H-Indole-2-methanol, is a known reactant for the preparation of a variety of biologically active compounds, including potential anticancer agents that block Akt signaling and ligands for the 5-HT6 serotonin (B10506) receptor. sigmaaldrich.com

The hydroxymethyl group can be readily accessed synthetically, most commonly through the reduction of a corresponding indole-2-carboxylic acid or its ester derivative using reducing agents like lithium aluminum hydride. This transformation provides a direct pathway to the alcohol, which can then participate in a wide range of subsequent reactions. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, enabling the construction of more complex and diverse molecular libraries based on the indole framework.

Overview of Academic Research Trends in 7-Fluoroindole (B1333265) Chemistry

Research into 7-fluoroindole and its derivatives extends beyond just medicinal chemistry into materials science and chemical biology. The parent compound, 7-fluoroindole, has been identified as a key intermediate for synthesizing pharmaceuticals, dyes, and advanced polymers. chemimpex.com One notable application is its use as an anti-virulence agent against the opportunistic human pathogen Pseudomonas aeruginosa. Studies have shown that 7-fluoroindole can suppress swarming motility and the production of a polymeric matrix in this bacterium. researchgate.net

In the field of materials science, 7-fluoroindole can be used to synthesize polyindoles through oxidative polymerization. These conducting polymers have shown potential for application in batteries. researchgate.net Furthermore, the presence of the fluorine-19 isotope (¹⁹F), which is 100% naturally abundant and has a high gyromagnetic ratio, makes 7-fluoroindole derivatives excellent tools for ¹⁹F NMR spectroscopy. This technique is used to study protein-ligand interactions and binding affinity, providing valuable insights for drug discovery processes. researchgate.net

Strategic Importance of Fluorine Substitution in Indole Ring Systems for Chemical Design

The introduction of fluorine into a molecule is a widely used strategy in modern drug design, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom. tandfonline.comrsc.org The strategic placement of fluorine on the indole ring system can profoundly influence a molecule's physicochemical and pharmacological properties.

Key advantages of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Placing a fluorine atom at a site that is susceptible to oxidative metabolism (like C7) can block this pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.com

Modulation of pKa: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This can lower the pKa of nearby acidic or basic groups, such as the indole N-H proton, which can alter a molecule's ionization state, solubility, and ability to interact with biological targets. nih.gov

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions. Research on 7-fluoroindazole, a bioisostere of 7-fluoroindole, has shown through co-crystal structures that the C7-fluorine atom can form a hydrogen bond with the peptide backbone of a target enzyme, leading to a significant increase in inhibitory potency compared to the non-fluorinated analog. nih.gov

Increased Lipophilicity and Permeability: Fluorination of an aromatic ring generally increases its lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. nih.govrsc.org This improved permeability can be critical for a drug's efficacy.

The combination of these effects makes the selective fluorination of the indole scaffold a powerful tool for optimizing lead compounds into viable drug candidates.

Data Tables

Table 1: Physicochemical Properties of Selected Indole Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 7-Fluoro-1H-indole | 387-44-0 | C₈H₆FN | 135.14 | 60 - 65 |

| 1H-Indole-2-methanol | 24621-70-3 | C₉H₉NO | 147.17 | 72 - 78 |

Data sourced from publicly available chemical supplier information and synthesis literature. sigmaaldrich.comresearchgate.netprepchem.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indole-2-methanol |

| 7-Fluoro-1H-indole |

| 7-Fluoro-1H-indole-2,3-dione |

| 7-Fluoroindazole |

| Lithium aluminum hydride |

| Indole-2-carboxylic acid |

| 2-Fluoroaniline |

| Pseudomonas aeruginosa |

Structure

3D Structure

Properties

IUPAC Name |

(7-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYWCKVYCYZQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 1h Indol 2 Yl Methanol and Analogs

Direct Synthetic Pathways to 2-Hydroxymethyl-7-Fluoroindole Core

Directly constructing the 2-hydroxymethyl-7-fluoroindole skeleton involves several strategic approaches that build the heterocyclic ring system from fluorinated starting materials. These methods offer convergent pathways to the target molecule and its analogs.

Regioselective Indolization Reactions with Fluorinated Precursors

The Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry since its discovery in 1883, provides a powerful tool for the synthesis of fluorinated indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of 7-fluoroindoles, (2-fluorophenyl)hydrazine is a key starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a google.comgoogle.com-sigmatropic rearrangement under acidic conditions to form the indole ring. byjus.comnih.govjk-sci.com Various Brønsted and Lewis acids can be employed as catalysts. wikipedia.orgnih.gov

A notable consideration in the Fischer indole synthesis is the potential for the formation of abnormal products, especially with substituted phenylhydrazones. For instance, studies on 2-methoxyphenylhydrazones have shown that cyclization can occur at the substituted position, leading to unexpected products. nih.gov This highlights the importance of carefully selecting reaction conditions to ensure the desired regioselectivity for 7-fluoroindole (B1333265) synthesis.

Cyclization Strategies Involving 7-Fluoroaryl Building Blocks

Several other classical indole syntheses can be adapted for the preparation of 7-fluoroindoles using appropriate 7-fluoroaryl precursors.

The Bartoli indole synthesis is particularly effective for preparing 7-substituted indoles. wikipedia.orgjk-sci.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com For the synthesis of 7-fluoroindoles, 1-fluoro-2-nitrobenzene (B31998) would be the key starting material. The steric bulk of the ortho-substituent, in this case, the fluorine atom, is often beneficial for the reaction yield. wikipedia.org The reaction proceeds through the formation of a nitrosoarene intermediate, followed by a google.comgoogle.com-sigmatropic rearrangement to yield the indole. wikipedia.org

The Madelung synthesis offers another route, involving the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgquimicaorganica.org To produce a 7-fluoroindole via this method, an N-acyl-2-fluoro-6-methylaniline derivative would be the required precursor. This method is particularly useful for synthesizing 2-alkinylindoles. wikipedia.org

The Leimgruber-Batcho indole synthesis provides a versatile and regiospecific route to indole derivatives and can be applied to the synthesis of 7-fluoroindoles starting from a fluorinated o-nitrotoluene derivative. wikipedia.org

Organometallic Approaches in Fluorinated Indole Construction

Modern organometallic chemistry offers powerful and versatile methods for the construction of the indole nucleus. The Larock indole synthesis , a palladium-catalyzed heteroannulation of an o-haloaniline and a disubstituted alkyne, is a prominent example. wikipedia.orgub.edusynarchive.com To synthesize a 7-fluoroindole derivative, an o-iodo or o-bromo-fluoroaniline would be reacted with an appropriate alkyne in the presence of a palladium catalyst and a base. nih.govrsc.org While initially developed for o-iodoanilines, modifications using phosphine (B1218219) ligands have expanded the scope to include more readily available o-bromoanilines. nih.gov The reaction mechanism involves oxidative addition of the o-haloaniline to the palladium(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.orgub.edu

Functional Group Transformations and Derivatization Routes

An alternative to de novo ring synthesis is the introduction of the required functional groups onto a pre-existing indole or a more readily available fluorinated indole derivative.

Reductive Methodologies for Hydroxymethyl Introduction at C-2

The hydroxymethyl group at the C-2 position of the indole ring is commonly introduced through the reduction of a C-2 carboxylate or a related carbonyl derivative. 7-Fluoroindole-2-carboxylic acid or its esters serve as key intermediates. sigmaaldrich.comsigmaaldrich.com These can be synthesized via methods like the Fischer or Reissert indole synthesis. nih.gov

The reduction of the carboxylic acid or ester to the corresponding alcohol, (7-Fluoro-1H-indol-2-yl)methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via a tetrahedral intermediate which then eliminates a leaving group to form an aldehyde, which is further reduced to the primary alcohol. youtube.com Carboxylic acid reductases (CARs) also present a biocatalytic alternative for the reduction of carboxylic acids to aldehydes under milder conditions, using ATP and NADPH as cofactors. nih.gov

| Precursor | Reducing Agent | Product |

| 7-Fluoroindole-2-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Ethyl 7-fluoroindole-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | This compound |

Strategies for Selective Fluorination at the Indole C-7 Position

The direct and selective introduction of a fluorine atom at the C-7 position of an indole ring is a challenging transformation due to the multiple C-H bonds present in the indole nucleus. acs.org However, recent advancements in C-H functionalization have provided innovative solutions.

One strategy involves the use of directing groups to guide the fluorination to the desired position. For instance, installing a di-tert-butylphosphinoyl group (P(O)tBu₂) on the indole nitrogen can direct palladium-catalyzed C-H functionalization to the C-7 position. acs.orgnih.gov Subsequent transformation of the functionalized intermediate can lead to the desired 7-fluoroindole.

Another approach involves electrophilic fluorinating agents, although achieving high regioselectivity for the C-7 position can be difficult. Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can be further manipulated to yield monofluoroindole derivatives. researchgate.net

Orthogonal Protection and Deprotection Strategies for Hydroxymethyl Group

In the multi-step synthesis of complex molecules like this compound, the protection and deprotection of functional groups are crucial. Orthogonal strategies, which allow for the selective removal of one protecting group in the presence of others, are highly valuable.

For the hydroxymethyl group at the C2 position of the indole, various protecting groups can be employed. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), ethers (e.g., MOM, BOM), and esters.

The indole nitrogen also requires protection during many synthetic transformations to prevent undesired side reactions and to facilitate certain reactions like lithiation. mdpi.org Common N-protecting groups for indoles include sulfonyl groups (e.g., tosyl, nosyl), carbamates (e.g., Boc, Aloc), and benzyl (B1604629) groups. researchgate.netnih.govnih.gov The selection of both the N-H and O-H protecting groups must be done in a way that allows for their selective removal. For instance, a silyl ether protecting the hydroxymethyl group can be cleaved with fluoride (B91410) ions (e.g., TBAF), while a Boc group on the indole nitrogen is removed under acidic conditions. researchgate.net An Aloc group can be removed using a palladium catalyst, offering another layer of orthogonality. nih.gov

The stability and removal of these protecting groups are critical. For example, the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group has been developed as a nucleophile-stable, acid-cleavable protecting group for the indole nitrogen. rsc.org The mesitylenesulfonyl (Mts) group has also been successfully used for indole protection and is readily cleaved under HF conditions. umn.edu Pivaloyl groups can protect both the N-1 and C-2 positions of indole, though their removal can be challenging. mdpi.org

A summary of common protecting groups and their deprotection conditions is presented in the table below.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Hydroxymethyl | tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF) |

| Hydroxymethyl | Triisopropylsilyl ether | TIPS | F⁻ (e.g., TBAF) |

| Hydroxymethyl | Methoxymethyl ether | MOM | Acidic conditions |

| Hydroxymethyl | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Indole Nitrogen | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Indole Nitrogen | Allyloxycarbonyl | Aloc | Pd(0) catalyst |

| Indole Nitrogen | Phenylsulfonyl | PhSO₂ | Harsh conditions |

| Indole Nitrogen | 2-(Trimethylsilyl)ethanesulfonyl | SES | Fluoride source (e.g., CsF) |

| Indole Nitrogen | 2,4-dimethylpent-3-yloxycarbonyl | Doc | Strong acid |

| Indole Nitrogen | Mesitylenesulfonyl | Mts | HF |

| Indole Nitrogen | Pivaloyl | Piv | Lithium base (e.g., LDA) |

Emerging and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods for constructing complex molecules.

Traditional indole syntheses often rely on transition-metal catalysts. researchgate.netrsc.org However, there is a growing interest in developing catalyst-free and metal-free alternatives to reduce cost, toxicity, and environmental impact.

Several metal-free methods for indole synthesis have been reported. One approach involves the oxidative dearomatization of anilines to produce fluorinated indoles. researchgate.netnih.gov Another strategy utilizes a two-step reaction from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core under mild and benign conditions using ethanol (B145695) as a solvent. rsc.orgresearchgate.net The reaction of indoles with β-fluoro-β-nitrostyrenes in water provides a green and catalyst-free synthesis of 3-substituted indoles. researchgate.net Additionally, a metal-free C–H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has been developed to afford a diverse range of substituted indoles. acs.org The reaction of various substituted indoles and dialkylacetylene dicarboxylates under thermal and open-air conditions without a solvent or catalyst can also produce highly functionalized benzazepines through ring expansion. rsc.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.comresearchgate.net These principles are increasingly being applied to the synthesis of fluorinated indoles.

Key green chemistry approaches in this area include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. rsc.orgresearchgate.netopenmedicinalchemistryjournal.com

Catalyst-Free Reactions: Developing reactions that proceed without the need for a catalyst, which simplifies purification and reduces waste. researchgate.netrsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption. openmedicinalchemistryjournal.comtandfonline.com

Multicomponent Reactions (MCRs): Designing reactions where multiple starting materials are combined in a single step to form a complex product, which increases efficiency and reduces waste. rsc.orgresearchgate.netacs.org

For example, a sustainable multicomponent indole synthesis has been developed that uses ethanol as a solvent and avoids metal catalysts. rsc.org The synthesis of fluorinated indole derivatives has also been achieved using microwave irradiation in ethanol. tandfonline.com

Electrosynthesis and photochemistry offer powerful and sustainable alternatives to traditional synthetic methods for indole derivatization.

Electrosynthesis has emerged as an environmentally friendly approach that uses electrons as a "traceless" redox agent, avoiding the need for stoichiometric oxidants or reductants. researchgate.netrsc.org This method has been successfully applied to the synthesis and functionalization of indole derivatives. researchgate.netresearchgate.net For instance, the anodic fluorination of N-acetyl-3-substituted indole derivatives can produce trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net Direct electrochemical sulfonylation between indoles, inorganic sulfites, and alcohols has also been developed. acs.org

Photochemical methods utilize light to initiate chemical reactions and can often be performed under mild conditions. nih.govacs.org Light-driven, metal-free protocols have been developed for the direct C–H alkylation of indoles. nih.gov Another photochemical approach involves the generation of nitrenes from azides, which then undergo C-H insertion to form the indole ring system. rsc.org Fused indole derivatives can also be synthesized via iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates. thieme-connect.com

Gram-Scale Synthesis and Industrial Scalability Considerations

The transition from laboratory-scale synthesis to gram-scale and industrial production presents several challenges. A scalable synthesis must be robust, cost-effective, safe, and environmentally acceptable.

For the synthesis of this compound and its analogs, scalability requires careful consideration of each reaction step. For example, a novel, scalable, and metal-free method for accessing a wide range of fluorinated indoles has been described, which is a significant step towards industrial applicability. nih.gov The use of acoustic droplet ejection (ADE) technology allows for the rapid screening of reaction conditions on a nanomole scale, which can accelerate the optimization of a synthesis for scale-up. nih.gov A gram-scale synthesis of an N-acylated serotonin (B10506) derivative has been reported that avoids the use of protecting groups in the key acylation step, simplifying the process. nih.gov

Key considerations for industrial scalability include:

Cost and availability of starting materials.

Efficiency and yield of each synthetic step.

Safety of the chemical processes.

Ease of purification of intermediates and the final product.

Waste generation and environmental impact.

Chemical Reactivity and Reaction Design Strategies of 7 Fluoro 1h Indol 2 Yl Methanol

Reactivity of the Hydroxymethyl Moiety (C-2 Substituent)

The hydroxymethyl group at the C-2 position of the indole (B1671886) ring is a versatile functional handle that can undergo a variety of transformations, including oxidation, alkylation, arylation, and condensation reactions.

Pathways for Selective Oxidation to Aldehyde and Carboxylic Acid

The selective oxidation of the hydroxymethyl group in 2-indolylmethanols, such as (7-Fluoro-1H-indol-2-yl)methanol, can yield either the corresponding aldehyde (2-formylindole) or carboxylic acid (indole-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Commonly employed methods for the oxidation of primary alcohols to aldehydes, which can be applied here, include Swern oxidation (using oxalyl chloride and DMSO) and the use of milder reagents like manganese dioxide (MnO2). researchgate.netnih.gov The oxidation of a benzylic alcohol to an aldehyde using MnO2 in carbon tetrachloride is a known transformation in the synthesis of indole alkaloids. nih.gov For the further oxidation to the carboxylic acid, stronger oxidizing agents such as Jones reagent (chromic acid in acetone) are typically required. youtube.com The synthesis of indole-2-carboxylic acid from its corresponding ethyl ester via hydrolysis is also a common route. orgsyn.orgnih.gov A one-pot synthesis of indole-2-carboxylic acid from nitrotoluene and diethyl oxalate (B1200264) has also been reported, proceeding through condensation and reduction. epa.govgoogle.com

The table below summarizes various oxidizing agents and their expected products in the oxidation of 2-hydroxymethylindoles.

| Oxidizing Agent | Product | Reference |

| Manganese Dioxide (MnO2) | Aldehyde | researchgate.netnih.gov |

| Swern Oxidation (oxalyl chloride, DMSO) | Aldehyde | N/A |

| TEMPO/NaOCl | Aldehyde | organic-chemistry.org |

| Jones Reagent (CrO3, H2SO4, acetone) | Carboxylic Acid | youtube.com |

| Potassium Permanganate (KMnO4) | Carboxylic Acid | orgsyn.org |

Stereoselective Alkylation and Arylation Reactions at C-2

While direct stereoselective alkylation and arylation at the C-2 carbon of the indole nucleus starting from this compound is not extensively documented, the reactivity of the exocyclic hydroxymethyl group allows for substitution reactions that result in C-2 functionalization. These reactions typically proceed through the formation of an electrophilic intermediate at the benzylic position.

For instance, cobalt-catalyzed enantioselective C-H alkylation of Boc-protected indoles with styrenes has been reported, leading to 1,1-diarylethane products. nih.gov This demonstrates the feasibility of introducing alkyl groups at the C-2 position under catalytic conditions.

Condensation Reactions with Thiophenol Derivatives

The hydroxymethyl group of this compound can undergo condensation reactions with nucleophiles such as thiophenol derivatives. These reactions are typically acid-catalyzed and can be regioselectively controlled by temperature. This allows for the synthesis of various indole-based sulfides. sci-hub.se The reaction of 1,1-dichloro-1-fluoroethane (B156305) with thiophenol in the presence of a base is a known method for forming a phenyl sulfide (B99878) intermediate, which can then undergo further transformations. google.com

Functionalization and Cycloaddition Reactions on the Indole Nucleus

The indole nucleus of this compound is susceptible to electrophilic attack, particularly at the C-3 position. The presence of the hydroxymethyl group at C-2 can influence the regioselectivity of these reactions and can also participate in cycloaddition processes to form complex polycyclic systems.

C3-Nucleophilic Cycloadditions Involving 2-Indolylmethanols

2-Indolylmethanols can act as three-carbon synthons in cycloaddition reactions. Under acidic conditions, they can generate a vinyliminium intermediate or a delocalized carbocation, which can then react with various dienophiles or nucleophiles. These reactions often exhibit high regioselectivity, with the C-3 position of the indole acting as the nucleophilic center.

For example, Lewis acid-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols provides a direct pathway to cyclopenta[b]indoles. nih.gov Similarly, chiral phosphoric acid-catalyzed enantioselective [3+3] cycloaddition of 2-indolylmethanols with azomethine ylides has been used to construct tetrahydro-γ-carboline frameworks. youtube.com These reactions highlight the utility of 2-indolylmethanols as versatile building blocks in the synthesis of complex heterocyclic systems.

The table below presents examples of cycloaddition reactions involving 2-indolylmethanols.

| Reaction Type | Reactant 2 | Catalyst | Product | Reference |

| (3+2) Annulation | Propargylic Alcohols | Sc(OTf)3 | Cyclopenta[b]indoles | nih.gov |

| [3+3] Cycloaddition | Azomethine Ylides | Chiral Phosphoric Acid | Tetrahydro-γ-carbolines | youtube.com |

Oxa-6π-Electrocyclization Processes for Polycyclic Formation

Oxa-6π electrocyclization reactions represent a powerful tool for the construction of oxygen-containing heterocyclic systems. In the context of 2-indolylmethanols, suitable precursors can be generated that undergo a 6π electrocyclic ring closure. For instance, a conjugated dienone system can be formed, which upon activation, can undergo a Nazarov-type cyclization, a 4π electrocyclic reaction, to form cyclopentenone products. sci-hub.se While direct examples involving this compound are scarce, the general principles of electrocyclization can be applied to appropriately designed indole derivatives. The stability of the intermediate in these reactions can be influenced by steric and electronic factors, which can be fine-tuned to control the reactivity. organic-chemistry.org

Mannich-Type Reactions for Side Chain Elaboration at C-3

The Mannich reaction is a classical method for the aminomethylation of acidic C-H bonds, and for indoles, it represents a powerful tool for the elaboration of the side chain, primarily at the C-3 position. The reaction involves an aminoalkylation of the electron-rich C-3 position of the indole ring. In a typical Mannich reaction, a secondary amine and formaldehyde (B43269) (or its equivalent) are used to generate an Eschenmoser's salt or a related iminium ion in situ, which then acts as the electrophile.

For this compound, the C-3 position remains the most nucleophilic site for electrophilic attack, despite the deactivating influence of the 7-fluoro substituent. The reaction with a pre-formed or in situ generated iminium ion leads to the introduction of an aminomethyl group at C-3.

A related transformation involves the use of 1,3,5-triazinanes. In the absence of a Lewis acid, the reaction between indoles and 1,3,5-triazinanes can yield C-3 aminomethylated indoles. acs.org This process is believed to proceed through the thermal generation of an aryl imine, which is then attacked by the nucleophilic indole. acs.org The reaction of this compound with an appropriate 1,3,5-triazinane (B94176) would be expected to follow this pathway, affording the corresponding (7-fluoro-3-((arylamino)methyl)-1H-indol-2-yl)methanol. The reaction toward indol-3-yl-methylanilines involves a nucleophilic attack of the indole on the aryl imine generated from the 1,3,5-triazinanes, forming an amino-methylated intermediate. acs.org

| Reagent System | Expected Product at C-3 | Reaction Type |

| Secondary Amine / Formaldehyde | Aminomethyl group | Mannich Reaction |

| 1,3,5-Triazinane (no Lewis acid) | (Arylamino)methyl group | Mannich-type Reaction |

Friedel-Crafts Type Alkylation/Acylation on the Indole Ring (C-3 and N-1)

Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings and proceed via electrophilic aromatic substitution. wikipedia.org For the indole ring system, these reactions are highly regioselective.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of indoles with acyl chlorides or anhydrides, typically in the presence of a Lewis acid catalyst, occurs preferentially at the C-3 position. sigmaaldrich.comorganic-chemistry.orgresearchgate.net This high regioselectivity is attributed to the kinetic and thermodynamic stability of the intermediate formed upon electrophilic attack at C-3, which avoids disruption of the benzene (B151609) ring's aromaticity. stackexchange.com The resulting 3-acylindoles are deactivated towards further substitution, preventing polyacylation. organic-chemistry.org In the case of this compound, acylation is expected to yield the 3-acyl derivative. Various Lewis acids, such as aluminum chloride, tin(IV) chloride, and titanium(IV) chloride, can be employed to promote the reaction. nih.gov

Friedel-Crafts Alkylation: Friedel-Crafts alkylation of indoles also predominantly occurs at the C-3 position. rsc.orgnih.gov A variety of alkylating agents and conditions can be utilized. For instance, the alkylation of indoles with β-nitroalkenes can be effectively carried out in hexafluoro-2-propanol (HFIP) without the need for an additional catalyst. rsc.orgnih.gov This reaction proceeds via a hydrogen-bond activation mechanism where HFIP activates the nitroalkene towards nucleophilic attack by the indole. nih.gov

While C-3 is the primary site for electrophilic substitution, reaction at the N-1 position is also possible. N-alkylation or N-acylation typically requires different reaction conditions, often involving the deprotonation of the indole nitrogen with a base to form the more nucleophilic indolate anion. However, under standard Friedel-Crafts conditions (Lewis acid catalysis), C-3 substitution is the favored pathway. The choice between N-1 and C-3 functionalization can thus be controlled by the selection of reagents and reaction conditions.

| Reaction Type | Primary Position of Attack | Typical Conditions |

| Acylation | C-3 | Acyl chloride/anhydride, Lewis acid sigmaaldrich.comorganic-chemistry.orgresearchgate.net |

| Alkylation | C-3 | Alkyl halide, Lewis acid; or activated alkenes rsc.orgnih.gov |

| N-Alkylation/Acylation | N-1 | Base (e.g., NaH), alkyl/acyl halide |

Influence of 7-Fluoro Substitution on Indole Reactivity and Regioselectivity

The presence of a fluorine atom at the C-7 position of the indole ring has a significant impact on the molecule's electronic properties and steric environment, which in turn influences its reactivity and the regioselectivity of its reactions.

Electronic Effects on Electrophilic and Nucleophilic Attack

The 7-fluoro substituent makes the entire indole molecule more electron-deficient compared to the unsubstituted parent indole. This general deactivation can influence reaction rates. For instance, in some palladium-catalyzed reactions, indoles with electron-withdrawing groups can exhibit different reactivity compared to those with electron-donating groups. nih.gov Conversely, in other transformations, electron-withdrawing groups have been shown to enhance reaction efficiency. acs.org

For electrophilic attack, the primary site remains C-3. The traditional explanation for this preference is that electrophilic attack at C-3 leads to a cationic intermediate where the aromaticity of the fused benzene ring is preserved. stackexchange.com The positive charge in this intermediate is delocalized over the C-2 and nitrogen atoms. stackexchange.com The 7-fluoro group will destabilize this cationic intermediate to some extent through its inductive effect, likely slowing down the rate of electrophilic substitution compared to unsubstituted indole. However, the directing effect towards C-3 is expected to remain dominant.

In reactions where the indole nitrogen acts as a nucleophile (e.g., N-alkylation), the electron-withdrawing nature of the 7-fluoro group will decrease the basicity and nucleophilicity of the N-H group, making deprotonation more difficult.

Steric Hindrance and Conformational Constraints from Fluorine at C-7

The fluorine atom is the smallest of the halogens, and its steric bulk is relatively modest. Therefore, the steric hindrance imposed by the 7-fluoro substituent on reactions occurring at the C-3 position is generally considered to be minimal.

However, for reactions occurring at positions proximal to C-7, namely the N-1 and C-6 positions, the steric influence of the fluorine atom can be more pronounced. For reactions involving the N-1 position, such as N-alkylation or N-protection, the C-7 fluorine atom is in a peri position, which could lead to steric repulsion with bulky reagents or substituents, potentially influencing the conformation of the N-substituent.

Despite this, studies on related systems have shown that a fluorine substituent at C-7 does not necessarily impede reactions at adjacent positions. For example, in certain palladium-catalyzed C-H arylations, the presence of a fluorine atom at C-7 did not prevent the reaction from proceeding at the C-4 position. nih.gov This suggests that the steric effect of the 7-fluoro group can be overcome, depending on the specific reaction and its transition state geometry.

Role of 7 Fluoro 1h Indol 2 Yl Methanol As a Key Building Block in Complex Molecular Architectures

Construction of Novel Polycyclic and Fused Indole (B1671886) Ring Systems

The strategic placement of the fluorine atom in (7-fluoro-1H-indol-2-yl)methanol influences the electronic properties of the indole ring, making it a valuable starting material for the synthesis of various fused heterocyclic systems.

Synthesis of Fluoro 2H-Pyrano[3,4-b]indoles

A notable application of 2-indolylmethanols, including the 7-fluoro substituted analog, is in the synthesis of fluoro 2H-pyrano[3,4-b]indoles. A divergent cycloaddition reaction using difluoroenoxysilanes as three-atom and C2 synthons provides a rapid method for accessing these structures. This approach has been shown to produce fluoro 2H-pyrano[3,4-b]indoles in good to excellent yields with good diastereoselectivity. dp.tech The reaction is promoted by hexafluoroisopropanol (HFIP) and demonstrates the utility of fluorinated indole precursors in generating complex heterocyclic frameworks. dp.tech

Access to Gem-Difluoro Cyclopenta[b]indoles

In the same divergent cycloaddition strategy mentioned above, this compound can also be utilized to access gem-difluoro cyclopenta[b]indoles. dp.tech This is achieved by reacting the indolylmethanol with difluoroenoxysilanes under the influence of HFIP. dp.tech The ability to divergently synthesize two distinct fluorinated heterocyclic systems from a common precursor highlights the versatility of this building block. Additionally, palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reactions of indole heterocycles with fluorinated diazoalkanes offer another route to gem-difluoro olefins, which are important structural motifs. nih.gov

Formation of Cyclohepta[b]indole Derivatives via Cycloaddition Reactions

Cyclohepta[b]indoles are recognized as "privileged" scaffolds in drug design due to their prevalence in bioactive compounds. nih.gov this compound can serve as a precursor to vinylindoles, which are key components in [4+3] cycloaddition reactions to form these seven-membered ring systems. These dearomative cycloadditions, often employing in situ generated oxyallyl cations, provide an efficient pathway to functionalized cyclohepta[b]indoles. nih.govsemanticscholar.org The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) can be crucial in mediating these transformations, sometimes even proceeding without a catalyst. rsc.org Research has demonstrated the successful synthesis of cyclohepta[b]indole derivatives from 2-vinylindoles and 4H-furo[3,2-b]indoles with oxyallyl cations, highlighting the broad applicability of this methodology. acs.org

Application in Scaffold Design for Advanced Chemical Probes

The unique properties imparted by the fluorine atom make this compound an attractive building block for the design of advanced chemical probes. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, and also serve as a useful label for ¹⁹F NMR studies. While direct studies on this compound for this specific application are not extensively detailed, the broader use of fluorinated indoles in creating probes for biological systems is well-established. anu.edu.au For instance, fluorinated indole derivatives have been investigated for their potential as anticancer and antimicrobial agents, suggesting their utility in developing probes to study these biological processes.

Precursor in Multistep Convergent and Divergent Synthetic Sequences

The reactivity of the hydroxylmethyl group and the indole nucleus in this compound allows for its incorporation into both convergent and divergent synthetic strategies. In a convergent synthesis, the fluorinated indole moiety can be prepared separately and then combined with other complex fragments in a late-stage coupling reaction. Conversely, in a divergent approach, the initial indole structure can be elaborated through a series of reactions to generate a library of related compounds. clockss.org The synthesis of various indole derivatives, such as indole-2-carboxamides and indole-2-carboxylates, often proceeds through multistep sequences where a precursor like this compound could be a key intermediate. clockss.orgnih.gov

Design of Structure-Activity Relationship (SAR) Analogs through Chemical Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of lead compounds. This compound is a valuable starting material for generating a series of analogs for SAR studies. The hydroxylmethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for a wide range of chemical modifications. The fluorine atom at the 7-position provides a specific point of variation to probe its effect on biological activity. For example, in the development of CB1 receptor allosteric modulators, SAR studies on 1H-indole-2-carboxamides have shown that halogen substituents, such as fluoro or chloro groups, at the 5-position can enhance potency. nih.gov Similar principles can be applied to derivatives of this compound to explore the impact of the 7-fluoro substitution on the activity of various classes of compounds, including HIV-1 fusion inhibitors. acs.org

Future Directions and Emerging Research Opportunities in 7 Fluoro 1h Indol 2 Yl Methanol Chemistry

Development of Asymmetric Synthetic Routes to Chiral Analogs

The creation of enantiomerically pure compounds is crucial in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. baranlab.org The development of asymmetric synthetic routes to chiral analogs of (7-Fluoro-1H-indol-2-yl)methanol, where a stereocenter is introduced, is a significant area for future research. Currently, direct asymmetric synthesis methods for this specific molecule are not widely established, presenting a compelling challenge for synthetic chemists.

Future strategies could focus on several promising approaches:

Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids, has proven effective in the enantioselective synthesis of various indole (B1671886) derivatives, including indole-fused spiro compounds and cyclopenta[b]indoles. researchgate.netmdpi.com Research could be directed towards developing a catalytic Fischer indole synthesis or similar cyclization reactions that produce the chiral indole framework from prochiral precursors with high enantioselectivity. researchgate.net

Chiral Auxiliaries: A well-established strategy involves the temporary attachment of a chiral auxiliary to a starting material to direct the stereochemical outcome of a reaction. rsc.orgcymitquimica.com This auxiliary can be removed in a later step to yield the desired enantiomerically enriched product. wikipedia.org For this compound, an auxiliary could be attached to the nitrogen or a precursor molecule to control the formation of a chiral center, for instance, during the reduction of a corresponding ketone to the methanol (B129727) group.

Asymmetric Dearomatization: Recent advances in photochemistry have enabled asymmetric dearomative cycloadditions of indole derivatives. youtube.comspringernature.com While studies involving 7-fluoroindole (B1333265) substrates have noted challenges such as poor solubility and low yields, further optimization of catalysts and reaction conditions could overcome these limitations. youtube.comspringernature.com This approach could generate complex, three-dimensional structures incorporating the 7-fluoroindole scaffold.

Overcoming challenges such as the poor solubility of some 7-fluoroindole substrates will be key to developing robust and scalable asymmetric syntheses. youtube.com

Exploration of Novel Reactivity Modes for C-F Bond Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, characterized by its high bond dissociation energy (up to 130 kcal/mol) and significant polarity. wikipedia.org While this stability imparts desirable properties like metabolic resistance, it also makes the C-F bond notoriously difficult to functionalize. wikipedia.orgscispace.com Exploring novel reactivity modes for the C-F bond in this compound could unlock new avenues for creating structurally diverse analogs.

Future research in this area could investigate:

Transition Metal-Catalyzed Activation: Palladium and other transition metals have been used to catalyze the activation of C-F bonds in fluoro-aromatics, enabling cross-coupling reactions like the Suzuki and Sonogashira couplings. mdpi.com These methods often require electron-deficient aromatic rings for the reaction to proceed efficiently. mdpi.com Research could focus on developing catalytic systems that are effective for the relatively electron-rich 7-fluoroindole ring system.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond activation under mild conditions. mdpi.comnih.gov This strategy involves the reduction of the C-F bond to generate a carbon-centered radical, which can then be trapped by other reagents to form new bonds. mdpi.comnih.gov Applying this to the 7-fluoroindole scaffold could enable hydrodefluorination (replacement of F with H) or the introduction of new alkyl, aryl, or other functional groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While challenging on electron-rich systems, SNAr reactions, where the fluoride (B91410) is displaced by a nucleophile, could be explored. This approach is more commonly used with polyfluorinated arenes, but strategic placement of activating groups or the use of highly reactive nucleophiles might facilitate this transformation on the 7-fluoroindole core. baranlab.org

Successful C-F bond functionalization would treat the fluorine atom not just as a static modulator of properties but as a versatile synthetic handle for late-stage diversification. nih.gov

Integration into Functional Material Chemistry Research for Advanced Organic Systems

Fluorinated organic compounds are of significant interest in materials science due to their unique electronic properties and ability to influence solid-state packing. cymitquimica.comrsc.org The this compound scaffold is a promising candidate for integration into functional materials.

Key research opportunities include:

Conducting Polymers: 7-Fluoroindole can be used as a monomer for the synthesis of polyindoles through oxidative polymerization. ossila.com Polyindoles are conducting polymers with potential applications in energy storage devices, such as batteries. ossila.com The fluorine substituent can modulate the electronic properties and stability of the resulting polymer.

Organic Electronics: The introduction of fluorine atoms into conjugated organic molecules can lower both the HOMO and LUMO energy levels. rsc.org This effect can facilitate electron injection and enhance the material's resistance to oxidative degradation, making them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org Derivatives of this compound could be designed and synthesized to serve as building blocks for new n-type or ambipolar semiconducting materials.

Supramolecular Chemistry: Non-covalent interactions involving fluorine, such as C-H···F hydrogen bonds, can play a crucial role in directing the self-assembly and solid-state organization of molecules. rsc.org This can lead to desirable π-stacking arrangements that enhance charge carrier mobility in organic electronic materials. rsc.org The strategic placement of the fluorine atom in this compound provides a tool to control the supramolecular architecture of derived materials.

The table below summarizes potential applications of materials derived from 7-fluoroindole.

| Material Class | Potential Application | Key Property Influenced by Fluorine |

| Polyindoles | Batteries, Conductors | Electronic Properties, Stability |

| Conjugated Systems | OLEDs, OFETs | HOMO/LUMO Energy Levels, Oxidation Resistance |

| Supramolecular Assemblies | Organic Electronics | Solid-State Packing, Charge Mobility |

Application in Automated and High-Throughput Synthetic Platforms

The need for rapid synthesis and screening of new chemical entities has driven the adoption of automated and continuous flow synthesis platforms. nih.govnih.gov These technologies offer advantages in terms of reaction control, scalability, and efficiency. Applying these platforms to the synthesis of this compound and its derivatives is a promising future direction.

Research in this area could focus on:

Continuous Flow Synthesis: Classic indole syntheses, such as the Fischer indole synthesis, can be adapted to continuous flow systems. nih.gov This allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity compared to batch processes. nih.gov A multi-step flow process could be designed for the synthesis of this compound from simple precursors without the need to isolate intermediates. nih.gov

Automated Library Synthesis: Automated synthesizers can be programmed to perform sequential reactions, enabling the rapid generation of a library of analogs from a common scaffold. mdpi.com The this compound core, with its reactive N-H and hydroxyl groups, is well-suited for such an approach. An automated platform could be used to introduce a wide variety of functional groups at these positions, quickly generating a collection of compounds for screening.

The integration of automated synthesis with high-throughput screening can significantly accelerate the discovery of new drug candidates and functional materials based on the fluorinated indole scaffold.

Design of Chemically Diverse Libraries Based on the Fluorinated Indole-2-methanol Scaffold

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules to probe biological systems and identify new drug leads. cam.ac.ukcam.ac.uknih.gov The this compound scaffold is an excellent starting point for DOS due to its multiple points for chemical modification.

Strategies for library design could include:

Functional Group Interconversion: The primary alcohol of the methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, providing a wide range of functionalized derivatives.

N-Functionalization: The indole nitrogen can be alkylated, acylated, or arylated to introduce diverse substituents.

Ring Functionalization: The indole ring itself can be further functionalized through electrophilic substitution reactions or, as discussed previously, through C-F bond activation to introduce substituents at the 7-position.

Scaffold Hopping: The indole-2-methanol core can be used in annulation or cycloaddition reactions to build more complex, polycyclic architectures, leading to significant skeletal diversity. nih.gov

By systematically exploring these avenues of diversification, large and chemically rich libraries can be constructed. These libraries can then be screened in high-throughput assays to identify compounds with novel biological activities, leveraging the unique properties imparted by the 7-fluoroindole core. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing (7-Fluoro-1H-indol-2-yl)methanol in high yield?

A common method involves formylation of 7-fluoroindole followed by reduction. For example:

- Step 1 : Vilsmeier-Haack formylation using POCl₃ and DMF to introduce a formyl group at the 2-position of 7-fluoroindole .

- Step 2 : Reduction of the aldehyde to a primary alcohol using NaBH₄ or LiAlH₄.

- Key Considerations : Reaction temperature (0–5°C for formylation), solvent (dry DCM for moisture-sensitive steps), and stoichiometric control to minimize side products like over-reduction or dimerization.

Q. How can purity and structural integrity be validated during synthesis?

- Analytical Techniques :

- NMR : Compare and NMR spectra with literature data for 7-fluoroindole derivatives. Fluorine-induced splitting patterns are critical for confirming substitution .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 165.1.

Q. What crystallization conditions yield high-quality crystals for X-ray diffraction?

- Method : Slow evaporation of methanol or ethanol solutions at 4°C.

- Refinement : Use SHELXL for small-molecule refinement, applying riding hydrogen models and anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H NMR peaks) be resolved?

- Case Study : If a singlet at δ 4.8 ppm (typical for -CH₂OH) splits into a doublet, consider:

- Steric Hindrance : Restricted rotation of the hydroxymethyl group due to fluorine’s electronegativity.

- Hydrogen Bonding : Intermolecular H-bonding in concentrated solutions or solid state .

- Resolution : Variable-temperature NMR or DFT calculations (e.g., Gaussian) to model rotational barriers .

Q. What strategies improve the compound’s stability in biological assays?

Q. How does fluorination at the 7-position influence electronic properties and reactivity?

- Computational Analysis :

- HOMO-LUMO Gaps : Fluorine’s electron-withdrawing effect reduces HOMO energy, lowering nucleophilicity at the indole ring.

- Reactivity : Enhanced electrophilicity at the 3-position, enabling regioselective functionalization (e.g., Suzuki coupling) .

Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating its antimicrobial potential?

- Assay Design :

- Microbial Strains : S. aureus (Gram-positive) and E. coli (Gram-negative) to assess broad-spectrum activity.

- Protocol : Broth microdilution (MIC determination) with 24–48 hr incubation. Include fluconazole as a positive control .

Q. How can SAR studies optimize its anti-inflammatory activity?

- Modifications :

- Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance COX-2 inhibition.

- Replace -CH₂OH with -COOH to improve binding to catalytic sites .

Structural and Mechanistic Studies

Q. What crystallographic challenges arise due to the fluorine atom?

Q. How does solvatomorphism affect its pharmaceutical properties?

- Polymorph Screening :

- Solvents : Test methanol, acetonitrile, and THF to identify forms with improved solubility.

- DSC/TGA : Characterize thermal stability of hydrates or solvates .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental LogP values?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.